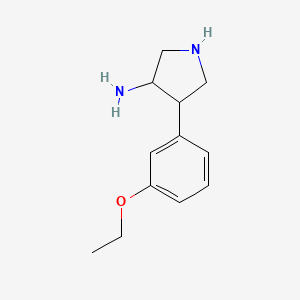
4-(3-Ethoxyphenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(3-Ethoxyphenyl)pyrrolidin-3-amine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . This process can be achieved through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other pyrrolidine compounds . These reactions often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Bioactivities of Tetramic Acid Derivatives
The study by Liu et al. (2014) explored the potential bioactivities of 4-amino tetramic acid derivatives, including 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. Their research found that certain compounds in this category demonstrated good herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp.
Pyrrole and Pyrrole Derivatives in Chemistry
Pyrrole derivatives, like this compound, are crucial in biological molecules such as heme and chlorophyll. As noted by Anderson and Liu (2000), pyrrole systems have extensive applications, including as intermediates, wetting agents, and solvents, owing to their unique chemical properties.
Enantioselective Michael Reactions
Revial et al. (2000) discussed the use of pyrrolidine derivatives in enantioselective Michael reactions, highlighting their role in synthesizing complex chemical structures such as trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates.
Organocatalysts in Asymmetric Reactions
Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, similar to this compound, as organocatalysts in asymmetric reactions. These catalysts are important for green chemistry and technology applications.
Synthesis of Novel Pyridinones
Patel et al. (2010) detailed the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, highlighting the chemical versatility and potential applications of compounds structurally related to this compound.
Synthesis of Quinolone Antibacterials
The work by Schroeder et al. (1992) on synthesizing various 3-(1-aminoethyl)pyrrolidines, including structures similar to this compound, shows its importance in developing quinolone antibacterial agents.
Synthesis and Ring-Opening of Pyrrolidine-2-Carboxylates
Shimizu et al. (2010) conducted research on the synthesis and ring-opening reactions of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which are related to the chemical structure of this compound and have potential applications in organic synthesis.
Synthesis of Iminosugars
Bacho et al. (2020) explored the synthesis of pyrrolidine-based iminosugars, demonstrating the potential of this compound derivatives in medicinal chemistry, particularly as alpha-glucosidase inhibitors.
Eigenschaften
IUPAC Name |
4-(3-ethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-10-5-3-4-9(6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKGCXYEGOJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


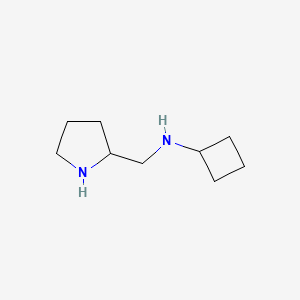
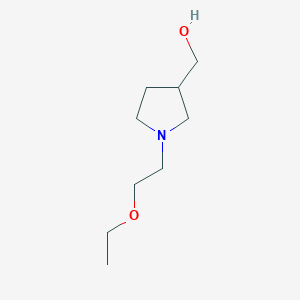
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
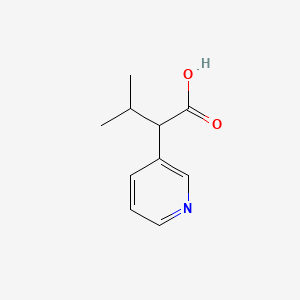
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)
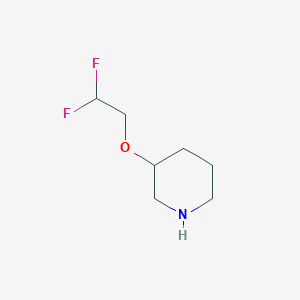
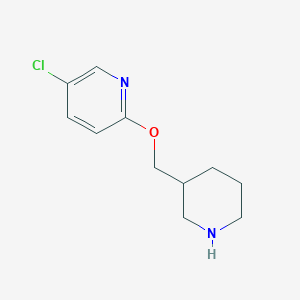
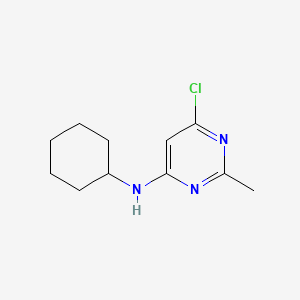

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

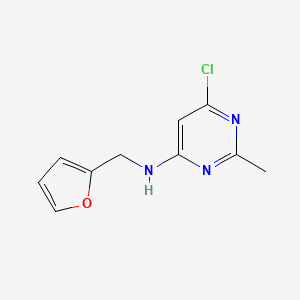
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)
